Tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate is a complex organic compound characterized by its unique structural components, including a morpholine ring, a tert-butyl ester, and a thiophene-substituted oxadiazole moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse biological activities and chemical reactivity.
This compound can be classified as a heterocyclic organic compound, specifically belonging to the oxadiazole family. The presence of both thiophene and morpholine rings enhances its chemical properties, making it an interesting subject for research in drug development and synthetic chemistry. The compound's molecular formula is , with a molecular weight of approximately 299.36 g/mol .
The synthesis of tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate typically involves several key steps:
The synthesis often requires specific reaction conditions, such as controlled temperature, choice of solvents (e.g., ethanol or acetonitrile), and sometimes the use of catalysts to enhance yield and purity. Advanced techniques like microwave-assisted synthesis may also be employed to improve efficiency and reduce reaction times .
The molecular structure of tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate features:
The compound's structural representation can be described using SMILES notation: CC(C)(C)C(=O)N1CCOCC1C(=N)N=C(C2=CC=CS2)N=N
. This notation encapsulates the arrangement of atoms and bonds within the molecule.
Tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate can undergo various chemical transformations:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions are typically optimized for temperature, solvent choice, and reaction time to achieve desired products efficiently .
The mechanism of action for tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate involves interactions with specific biological targets:
Research indicates that this compound may modulate various signaling pathways critical for cellular functions .
The physical properties of tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate include:
Chemical properties include:
Relevant data on melting point or boiling point may vary based on purity but are generally within expected ranges for similar compounds .
Tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate has several scientific applications:
Research continues to explore its therapeutic potential across various biological systems .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0